

## Ophiopogonin: A Technical Guide to its Role in Traditional and Modern Medicine

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Compound of Interest					
Compound Name:	Ophiopogonin R				
Cat. No.:	B12382020	Get Quote			

A Note on Nomenclature: This technical guide focuses on Ophiopogonin D, a prominent and extensively researched steroidal glycoside from Ophiopogon japonicus. Initial searches for "Ophiopogonin R" did not yield specific findings, suggesting it may be a less common compound or a variant spelling. Given the wealth of data available for Ophiopogonin D and its significance in the pharmacological activities of Ophiopogon japonicus, this guide will primarily detail its properties and mechanisms. Information on related compounds like Ophiopogonin D' and Ophiopogonin B is also included where relevant.

# Introduction to Ophiopogonin and its Traditional Use

Ophiopogon japonicus (Thunb.) Ker Gawl., known as "Maidong" in Traditional Chinese Medicine (TCM), has been a staple in Asian medicine for centuries.[1][2] Traditionally, it is used to nourish yin, generate bodily fluids, moisten the lungs, and clear heart-fire.[1][2] Its applications in TCM include treating coughs, thirst, and digestive issues.[3] Modern phytochemical research has identified several active components in Ophiopogon japonicus, with steroidal saponins like Ophiopogonin D being major contributors to its therapeutic effects. [1][4] Ophiopogonin D is a C27 steroid glycoside that has garnered significant scientific interest for its diverse pharmacological activities.[5]

## **Chemical Properties**



Ophiopogonin D is a white crystalline powder with the molecular formula C<sub>44</sub>H<sub>70</sub>O<sub>16</sub> and a molecular weight of 855.07 g/mol .[6][7] It is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO).[6] The chemical structures of Ophiopogonin D and its isomer, Ophiopogonin D', are well-characterized.[8]

# Pharmacological Activities and Mechanisms of Action

Ophiopogonin D exhibits a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, cardiovascular protective, and immunomodulatory activities.[5][6][9]

### **Anti-inflammatory Effects**

Ophiopogonin D has demonstrated significant anti-inflammatory properties in various models. It can ameliorate colitis by inhibiting the epithelial NF-κB signaling pathway and reduce lung inflammation induced by particulate matter by suppressing the AMPK/NF-κB pathway.[5][6] It also shows protective effects in diabetic nephropathy by inhibiting the inflammatory response. [6][10] The anti-inflammatory mechanism is largely attributed to its ability to suppress the activation of NF-κB and related pro-inflammatory cytokines.[11]

#### **Anti-Cancer Activity**

The anti-cancer potential of ophiopogonins has been explored in several studies.

Ophiopogonin D' has been shown to induce apoptosis in prostate cancer cells through a RIPK1-dependent pathway.[12] Ophiopogonin D can suppress the proliferation of lung cancer cells by modulating multiple oncogenic signaling pathways and can induce apoptosis in colon cancer cells by activating p53.[13] Furthermore, Ophiopogonin B has been found to induce apoptosis in nasopharyngeal carcinoma cells via the Hippo signaling pathway.[9]

#### **Cardiovascular Protection**

Ophiopogonin D is recognized as a key bioactive component in traditional Chinese medicine formulations used for cardiovascular conditions.[6] It has been shown to protect against doxorubicin-induced cardiomyocyte injury by suppressing endoplasmic reticulum stress and mitigating mitochondrial damage.[6]



## **Quantitative Data**

The following tables summarize key quantitative data related to the pharmacological activity and pharmacokinetics of Ophiopogonin D.



Parameter	Value	Species	Model	Reference
Pharmacokinetic s of Ophiopogonin D (Intravenous Dosing, 77.0 µg/kg)				
Clearance (CI)	0.024 ± 0.010 L/min/kg	Rat	In vivo	[6]
Terminal Half-life (T½)	17.29 ± 1.70 min	Rat	In vivo	[6]
Analytical Method Validation				
Linearity Range	2.5 - 480.0 ng/mL	LC-MS/MS	[6]	
Lower Limit of Quantification (LLOQ)	2.5 ng/mL	LC-MS/MS	[6]	
Lower Limit of Detection (LLOD)	1.0 ng/mL	LC-MS/MS	[6]	
Intra-day Precision (RSD)	< 8.9%	LC-MS/MS	[6]	
Inter-day Precision (RSD)	< 8.9%	LC-MS/MS	[6]	
Accuracy	97.5 - 107.3%	LC-MS/MS	[6]	
In Vitro Anti- Cancer Activity of Ophiopogonin D'				



Apoptosis Induction in DU145 cells	2.5 μΜ	Human Prostate Cancer Cells	In vitro	[12]
In Vivo Anti- Cancer Activity of Ophiopogonin D'				
Tumor Growth Inhibition	2.5 and 5.0 mg/kg	Mouse Xenograft (DU145)	In vivo	[12]

# **Experimental Protocols Extraction and Isolation of Ophiopogonins**

A general procedure for the extraction of ophiopogonins from the roots of Ophiopogon japonicus involves solvent extraction. The dried root powder is typically extracted with a chloroform/methanol mixture (1:1, v/v), followed by methanol and 70% ethanol using heat reflux for 2 hours for each solvent. The extracts are then combined and filtered for further purification and analysis.

#### In Vitro Cell Viability Assay

Human cancer cell lines (e.g., HCT116) are seeded in 96-well plates at a density of  $1 \times 10^4$  cells/well and incubated overnight. The cells are then treated with varying concentrations of Ophiopogonin D for a specified period. Cell viability is assessed using methods like the MTT assay, where the absorbance is measured to determine the percentage of viable cells compared to an untreated control.[13]

### Western Blotting for Protein Expression Analysis

To investigate the effect of ophiopogonins on protein expression, cancer cells are treated with the compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., p53, c-Myc, RIPK1) and subsequently with secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.[13]

#### In Vivo Tumor Xenograft Model



BALB/c nude mice are subcutaneously injected with human cancer cells (e.g., DU145). Once tumors reach a certain volume, the mice are randomly assigned to treatment and control groups. The treatment group receives intraperitoneal or oral administration of Ophiopogonin D' at specified doses (e.g., 2.5 and 5.0 mg/kg bodyweight). Tumor volume and body weight are measured regularly to assess the anti-tumor efficacy and toxicity of the compound.[12]

#### **Pharmacokinetic Analysis in Rats**

Male Sprague-Dawley rats are administered Ophiopogonin D intravenously at a dose of 77.0 µg/kg. Blood samples are collected at various time points post-administration. Plasma concentrations of Ophiopogonin D are determined using a validated LC-MS/MS method. The pharmacokinetic parameters are then calculated using a two-compartment model.[6]

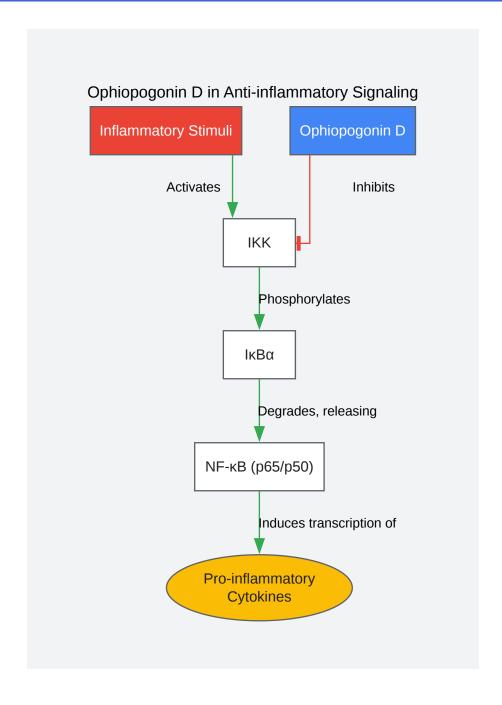
## **Signaling Pathways and Visualizations**

Ophiopogonin D and its related compounds modulate several key signaling pathways involved in inflammation and cancer.

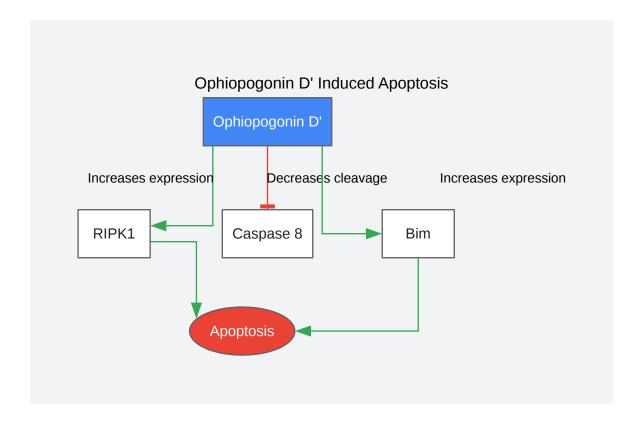
#### NF-κB Signaling Pathway in Inflammation

Ophiopogonin D exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB pathway.

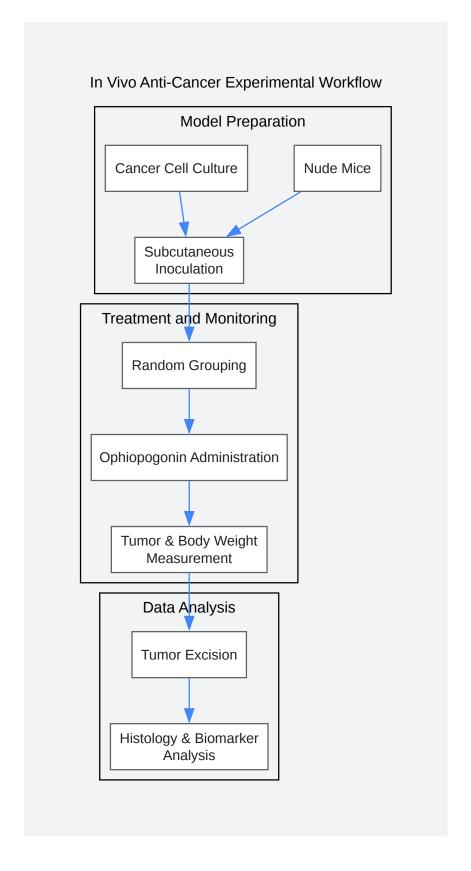












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